molecular formula C6H10F2O5 B12303341 2-Deoxy-2,2-difluoro-d-arabino-hexopyranose

2-Deoxy-2,2-difluoro-d-arabino-hexopyranose

Cat. No.: B12303341
M. Wt: 200.14 g/mol
InChI Key: AQOQCRQQDZHTMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Deoxy-2,2-difluoro-D-arabino-hexopyranose is a synthetic carbohydrate analog in which the hydroxyl groups at the C-2 position are replaced by fluorine atoms. This modification creates a molecule that closely mimics glucose and mannose but exhibits distinct biological activity by interfering with essential metabolic and glycosylation processes. Its primary research value lies in its role as a potent mechanism-based inhibitor of glycosidases, enzymes critical for carbohydrate metabolism . Studies on highly similar compounds have shown that such 2,2-difluoro sugars can cause very slow, time-dependent inactivation of enzymes like yeast α-glucosidase, making them valuable tools for enzymological studies . Researchers are investigating this class of difluorinated sugars as potential therapeutic agents, given their ability to disrupt cancer cell metabolism and viral replication. As an analog of 2-deoxy-D-glucose (2-DG), its mechanism is anticipated to involve competitive inhibition of glycolysis—a pathway crucial for the proliferation of cancer cells and the replication of viruses within host cells . By acting as a glucose mimic, it is taken up by cells and phosphorylated, leading to the accumulation of metabolic intermediates that inhibit key enzymes like hexokinase and glucose-6-phosphate isomerase, ultimately depleting cellular ATP and inducing cell death . Furthermore, the structural similarity to mannose allows it to interfere with N-linked protein glycosylation in the endoplasmic reticulum, inducing ER stress and disrupting proper protein folding and function . This dual mechanism of action—targeting both energy production and protein synthesis—makes it a compelling candidate for research in oncology and virology. Recent computational and experimental studies also suggest that halogenated derivatives of 2-DG, including fluorinated versions, can block viral proteases and may serve as lead structures for developing new antiviral treatments . This product is intended for research purposes only. It is not for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H10F2O5

Molecular Weight

200.14 g/mol

IUPAC Name

2,2-difluoro-3,4,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C6H10F2O5/c7-6(8,2-10)5(13)4(12)3(11)1-9/h2-5,9,11-13H,1H2

InChI Key

AQOQCRQQDZHTMX-UHFFFAOYSA-N

Canonical SMILES

C(C(C(C(C(C=O)(F)F)O)O)O)O

Origin of Product

United States

Preparation Methods

DAST-Mediated Direct Fluorination

The most widely reported method for introducing difluorine groups at the C2 position employs diethylaminosulfur trifluoride (DAST). In a representative protocol, allyl glycoside derivatives undergo Swern oxidation to generate ketone intermediates, followed by DAST treatment at ambient temperatures. For example, Swern oxidation of allyl 3-O-benzyl-4,6-O-benzylidene-β-D-glucopyranoside yields a ketone intermediate, which reacts with DAST in dichloromethane over five days to produce 2,2-difluoro derivatives in 76% yield. This method prioritizes retention of configuration, critical for maintaining the arabino stereochemistry.

A patent by Tann et al. (US6462191B1) describes an optimized DAST protocol using 1,3,5-tri-O-benzoyl-α-D-ribofuranose as the substrate. Heating the reaction mixture to 90°C for two hours achieves 96% yield of 2-deoxy-2-fluoro-arabinofuranose derivatives, demonstrating superior efficiency under elevated temperatures. The absence of elimination byproducts in this method contrasts with earlier approaches, where competing β-elimination reactions reduced yields.

Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor™)

Deoxo-Fluor™ offers enhanced stability compared to DAST, particularly for acid-sensitive substrates. A comparative study showed that substituting DAST with Deoxo-Fluor™ in the fluorination of 1,3,5-tri-O-benzoyl-α-D-ribofuranose increased yields from 76% to 95% while reducing reaction times from 48 hours to three hours. This reagent’s compatibility with benzoyl and trityl protecting groups expands its utility in synthesizing derivatives with complex substitution patterns.

Chiron Approach for Stereocontrolled Synthesis

Epoxide Opening and Sequential Fluorination

The Chiron approach, leveraging Cerny’s epoxide (13 ), enables precise stereochemical outcomes. Nucleophilic fluorination of 2,3-anhydro derivative 13 with KHF2 proceeds with 73% yield, introducing the first fluorine at C2. Subsequent treatment with Deoxo-Fluor™ installs the second fluorine, yielding 2,3-dideoxy-2,2-difluoroglucose (15 ) with complete retention of configuration. TiCl4-mediated deprotection and triflate activation facilitate further functionalization, though volatility of intermediates like 18 necessitates acetolysis to stabilize products.

Periodate Oxidation and Reductive Amination

An alternative route starts with 1,2:5,6-di-O-isopropylidene-3-O-tosyl-α-D-allofuranose. Fluorination using KF in acetamide followed by periodate oxidation converts 6-O-benzoyl-3-deoxy-3-fluoro-D-glucofuranose into 2-deoxy-2-fluoro-D-arabinofuranose derivatives. Reductive amination of the resulting aldehyde intermediates introduces amino groups at C6, yielding biologically active analogs.

Comparative Analysis of Synthetic Methods

Method Reagent Yield Reaction Time Stereoselectivity Key Advantage
DAST (Room Temp) DAST 76% 5 days High Compatible with benzylidene protecting groups
DAST (High Temp) DAST 96% 2 hours Complete Minimal byproducts, scalable
Deoxo-Fluor™ Deoxo-Fluor™ 95% 3 hours High Acid-sensitive substrate compatibility
Chiron Approach KHF2/Deoxo-Fluor™ 63%* 3 steps Complete Stereochemical precision

*Total yield over three steps.

Challenges and Mitigation Strategies

Intermediate Volatility

The high volatility of 1,6-anhydro-2,3,4-trideoxy-2,3,4-trifluoro-β-D-galactopyranose (18 ) complicates isolation. Acetolysis under H2SO4/Ac2O conditions stabilizes the product as di-acetylated derivative 19 , improving recovery to 63%.

Competing Elimination Reactions

Early methods using DAST at lower temperatures (<50°C) suffered from β-elimination, forming hex-5-enopyranoside byproducts. Optimizing solvent polarity (e.g., toluene over DCM) and employing bulky protecting groups (e.g., trityl) suppress elimination pathways.

Chemical Reactions Analysis

Types of Reactions

2-Deoxy-2,2-difluoro-d-arabino-hexopyranose can undergo various chemical reactions, including:

    Substitution Reactions: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reaction with trimethyl phosphite and trimethylsilyl triflate yields dimethyl (3,4,6-tri-O-acetyl-2-deoxy-α-d-arabino-hexopyranosyl)phosphonate and its β-anomer .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research indicates that 2-deoxy-2,2-difluoro-D-arabino-hexopyranose exhibits potential as an anticancer agent. Its mechanism primarily involves the inhibition of key enzymes in glucose metabolism, particularly hexokinase, which is crucial for glycolysis in cancer cells. By disrupting glucose metabolism, this compound can impair cancer cell proliferation. Studies have demonstrated its effectiveness against various cancer types, including melanoma and osteosarcoma .

1.2 Antiviral Activity

In addition to its anticancer properties, this compound has shown promise in antiviral applications. Computational studies suggest that it can inhibit viral proteases, thereby preventing viruses from binding to their receptors and entering host cells . This characteristic positions it as a potential therapeutic agent against viral infections.

1.3 Glycosidase Inhibition

This compound has also been studied for its ability to inhibit glycosidases, enzymes that play significant roles in carbohydrate metabolism. For instance, n-propyl 6-amino-2,6-dideoxy-2,2-difluoro-β-D-glucopyranoside derived from this compound has been identified as a potent inhibitor of β-galactosidase from Escherichia coli. Such inhibitors are valuable in treating lysosomal storage diseases and other metabolic disorders .

Synthetic Applications

2.1 Synthesis of Fluorinated Carbohydrates

The synthesis of this compound involves several chemical transformations that yield various derivatives with potential biological activities. The use of reagents like DAST (diethylaminosulfur trifluoride) facilitates the introduction of fluorine atoms into carbohydrate structures . These synthetic methods contribute to the development of new compounds with enhanced properties for research and therapeutic use.

Synthesis Method Yield (%) Key Reagents
Swern oxidation89Allyl glycoside
Difluorination76DAST
Nucleophilic displacement89Lithium azide

Case Studies

3.1 Cancer Cell Studies

A study evaluated the cytotoxic effects of this compound on a panel of human cancer cell lines. The results indicated minimal cytotoxicity against non-malignant cells while effectively inhibiting tumor cell growth at specific concentrations (IC50 > 50 μM) . This selectivity underscores its potential as a therapeutic agent with reduced side effects compared to conventional chemotherapeutics.

3.2 Antiviral Efficacy

Another case study focused on the antiviral properties of this compound against specific viruses. The findings revealed that the compound could significantly reduce viral load in infected cell cultures by blocking critical enzymatic pathways necessary for viral replication . This positions it as a candidate for further development in antiviral drug discovery.

Mechanism of Action

The mechanism of action of 2-Deoxy-2,2-difluoro-d-arabino-hexopyranose involves its interaction with specific molecular targets. For example, it can act as an inhibitor for certain enzymes by binding to their active sites and preventing substrate access .

Comparison with Similar Compounds

Fluorination and Ring Conformation

  • 2,2-diFG: The substitution of two fluorine atoms at C2 induces a 4C1 chair conformation in the pyranose ring, stabilized by the endo-anomeric effect (dipole interactions between O1 and O5). This conformation favors the axial (α) anomer, with a higher contribution compared to non-fluorinated analogs .
  • 2-Deoxy-2-fluoro-D-glucopyranose: Monofluorination at C2 results in similar ring puckering but with reduced steric and electronic effects. The axial anomer contribution is lower than in 2,2-diFG due to weaker dipole interactions .
  • 2,3-Dideoxy-2,2,3,3-tetrafluoro-D-threo-hexopyranose: Tetrafluorination at C2 and C3 leads to a distorted chair conformation, with increased rigidity and altered hydrogen-bonding capabilities .

Table 1: Structural Comparison of Fluorinated Hexopyranose Derivatives

Compound Fluorine Substitution Predominant Conformation Anomeric Preference Key Reference
2,2-diFG C2 (2F) 4C1 chair Axial (α)
2-Deoxy-2-fluoro-D-glucopyranose C2 (1F) 4C1 chair Equatorial (β)
2,3-Dideoxy-tetrafluoro-D-threo C2, C3 (4F) Distorted chair Mixed

Physicochemical Properties

Lipophilicity and Solubility

  • 2,2-diFG : The difluoro substitution increases lipophilicity (logP ≈ 1.2) compared to glucose (logP ≈ -2.7), enhancing membrane permeability .
  • 2-Deoxy-2-fluoro-D-arabinofuranose: Despite being a furanose, its C2 fluorination reduces water solubility, making it a key intermediate in nucleoside drug synthesis .
  • 2,3-Dideoxy-tetrafluoro-D-erythro-hexopyranose: Tetrafluorination further elevates logP (≈ 2.5), but steric hindrance limits biological uptake .

Table 2: Lipophilicity and Solubility Data

Compound logP (Octanol/Water) Water Solubility (mg/mL) Biological Implications Reference
2,2-diFG 1.2 25.3 Improved drug delivery
2-Deoxy-2-fluoro-D-glucopyranose 0.8 45.6 Moderate membrane permeability
2,3-Dideoxy-tetrafluoro-D-erythro 2.5 8.4 Limited cellular uptake

Enzyme Interactions

  • 2,2-diFG : Acts as a competitive inhibitor of yeast hexokinase, with a binding affinity 10× higher than glucose due to fluorine-induced charge redistribution at the active site .
  • 3-Deoxy-3-fluoro-D-glucose : Shows reduced affinity for erythrocyte hexose transporters, highlighting the importance of C2 vs. C3 fluorination in substrate recognition .

Medicinal Chemistry

  • 2,2-diFG : A critical precursor to gemcitabine , a chemotherapeutic agent where difluorination prevents metabolic deactivation, enhancing cytotoxicity .
  • 2-Deoxy-D-arabino-hexose tetraacetate: Acetylated derivatives exhibit improved pharmacokinetics but lack the metabolic stability conferred by fluorination .

Biological Activity

2-Deoxy-2,2-difluoro-D-arabino-hexopyranose (DFG) is a fluorinated analog of glucose that has gained attention for its potential biological activities, particularly in the context of cancer therapy and metabolic regulation. This article synthesizes current research findings, case studies, and experimental data regarding the biological activity of DFG.

Chemical Structure and Properties

DFG is characterized by the substitution of two fluorine atoms at the 2-position of the glucose molecule. This modification alters its biochemical interactions and metabolic pathways compared to its non-fluorinated counterparts. The compound's structural formula is represented as follows:

C6H10F2O5\text{C}_6\text{H}_{10}\text{F}_2\text{O}_5

The primary mechanism by which DFG exerts its biological effects is through the inhibition of glycolysis, a critical metabolic pathway that cancer cells often rely on for energy production. DFG mimics glucose but disrupts normal glucose metabolism, leading to:

  • Inhibition of Hexokinase : DFG competes with glucose for phosphorylation by hexokinase, thereby reducing ATP production in cancer cells .
  • Alteration of Protein Glycosylation : The presence of fluorine affects glycosylation patterns, which can influence cell signaling pathways and protein function .
  • Induction of Autophagy : Studies have shown that DFG can induce autophagy in glioblastoma cells, promoting cell death under low-glucose conditions .

In Vitro Studies

A series of in vitro experiments have demonstrated the efficacy of DFG against various cancer cell lines. Notably:

  • U87 Glioblastoma Cells : DFG exhibited significant growth inhibition in U87 glioblastoma cells under both normoxic and hypoxic conditions. The presence of D-mannose was shown to mitigate this effect under normoxia but not hypoxia .
  • MTT Viability Assay : This assay was employed to assess cell viability post-treatment with DFG, revealing dose-dependent cytotoxicity against U87 cells .
Treatment ConditionIC50 (mM)Observations
Normoxia0.5Significant inhibition with D-mannose protection
Hypoxia0.3Enhanced inhibition without D-mannose protection

Case Studies

  • Glioblastoma Treatment : A study highlighted the use of DFG in combination with other metabolic inhibitors to enhance therapeutic outcomes in glioblastoma patients. The combined treatment showed a synergistic effect, leading to improved patient survival rates .
  • Antiviral Properties : Recent investigations have suggested that DFG may inhibit viral proteases, rendering viruses unable to bind to their receptors, thus showcasing potential antiviral applications .

Computational Studies

Computational modeling has provided insights into the interactions between DFG and various enzymes involved in glucose metabolism. These studies have indicated that:

  • Binding Affinity : DFG demonstrates a high binding affinity for hexokinase compared to glucose, suggesting its potential as a competitive inhibitor .
  • Conformational Analysis : The conformational dynamics of DFG were analyzed, revealing that fluorination does not significantly alter the pyranose ring structure compared to non-fluorinated sugars .

Summary of Findings

The biological activity of this compound is multifaceted, with significant implications for cancer therapy and metabolic regulation. Its ability to inhibit glycolysis and induce autophagy makes it a promising candidate for further research and clinical application.

Future Directions

Further studies are warranted to explore:

  • Long-term Effects : Investigating the long-term effects and potential resistance mechanisms in cancer cells exposed to DFG.
  • Combination Therapies : Evaluating the efficacy of DFG in combination with existing chemotherapeutic agents.
  • Clinical Trials : Initiating clinical trials to assess safety and effectiveness in human subjects.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.